molecular formula C19H21F2N3O B248037 N-(2-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

N-(2-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

Cat. No.: B248037
M. Wt: 345.4 g/mol
InChI Key: ZNBQFFOQYNKMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two fluorophenyl groups attached to a piperazine ring, which is further connected to a propanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide typically involves the reaction of 2-fluorophenylpiperazine with a suitable propanamide derivative. One common method involves the use of a palladium-catalyzed coupling reaction, where 2-fluorophenylpiperazine is reacted with a propanamide derivative under mild conditions to yield the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

N-(2-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for various receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-fluorophenyl)-2-(piperazin-1-yl)propanamide
  • N-(4-fluorophenyl)-2-[4-(5-propyl-2-pyrimidinyl)piperazino]acetamide

Uniqueness

N-(2-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is unique due to the presence of two fluorophenyl groups, which confer specific physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C19H21F2N3O

Molecular Weight

345.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C19H21F2N3O/c20-15-5-1-3-7-17(15)22-19(25)9-10-23-11-13-24(14-12-23)18-8-4-2-6-16(18)21/h1-8H,9-14H2,(H,22,25)

InChI Key

ZNBQFFOQYNKMNF-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2F)C3=CC=CC=C3F

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2F)C3=CC=CC=C3F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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